3-Bromo-4-chloro-2-methylpyridine
Overview
Description
3-Bromo-4-chloro-2-methylpyridine is a halogenated aromatic heterocyclic organic compound It is characterized by the presence of bromine and chlorine atoms on a pyridine ring, which is a six-membered ring containing one nitrogen atom
Synthetic Routes and Reaction Conditions:
Halogenation of Pyridine Derivatives: One common method involves the halogenation of pyridine derivatives. For instance, starting with 2-methylpyridine, selective halogenation can introduce bromine and chlorine atoms at the 3 and 4 positions, respectively.
Sandmeyer Reaction: This reaction involves the conversion of an amine to a diazonium salt, followed by substitution with a halogen. In this case, 2-methylpyridine can be diazotized and then treated with bromine and chlorine to achieve the desired substitution pattern.
Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions. These processes are optimized to ensure high yield and purity, often using continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can lead to the removal of halogen atoms, producing simpler pyridine derivatives.
Substitution Reactions: Substitution at the halogenated positions is common, with nucleophiles replacing the bromine or chlorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium cyanide or potassium iodide can be used for substitution reactions.
Major Products Formed:
Pyridine N-oxides: Resulting from oxidation reactions.
Simpler Pyridine Derivatives: Resulting from reduction reactions.
Substituted Pyridines: Resulting from nucleophilic substitution reactions.
Mechanism of Action
Target of Action
3-Bromo-4-chloro-2-methylpyridine is primarily targeted towards the p38α mitogen-activated protein (MAP) kinase . This kinase is a serine/threonine kinase, which links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes .
Mode of Action
The compound interacts with its target, the p38α MAP kinase, through a process known as transmetalation . This process involves the transfer of the compound from boron to palladium . The hydroxyl-containing moieties at the imidazole C 2 -position of the compound may interact with the ribose and the phosphate binding site of the enzyme .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the p38α MAP kinase pathway . This pathway is involved in the modulation of various cellular processes, including the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β .
Result of Action
The action of this compound results in the inhibition of the p38α MAP kinase . This inhibition can modulate various cellular processes and has been evaluated as a therapeutic strategy for the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis . Other studies suggest an important role of p38α MAP kinase in the pathogenesis of neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease, or multiple sclerosis .
Biochemical Analysis
Biochemical Properties
3-Bromo-4-chloro-2-methylpyridine plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of various pharmaceutical compounds. It interacts with several enzymes and proteins, including p38α mitogen-activated protein kinase (MAPK). The compound acts as an inhibitor of p38α MAPK, which is involved in the regulation of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β . This interaction is crucial for the development of therapeutic strategies for diseases like rheumatoid arthritis and psoriasis.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of p38α MAPK leads to a decrease in the production of pro-inflammatory cytokines, thereby reducing inflammation . Additionally, this compound has been shown to affect the expression of genes involved in cellular stress responses and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the ATP-binding site of p38α MAPK, inhibiting its activity and preventing the phosphorylation of downstream targets . This inhibition results in the suppression of pro-inflammatory cytokine production. Furthermore, the compound may also interact with other proteins and enzymes, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to sustained inhibition of p38α MAPK and prolonged anti-inflammatory effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits p38α MAPK activity without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. It is essential to determine the optimal dosage to achieve therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. The compound undergoes biotransformation to form various metabolites, which may have different biological activities . The interaction with cytochrome P450 enzymes can also affect the metabolic flux and levels of other metabolites in the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can affect its interactions with biomolecules and its overall efficacy.
Scientific Research Applications
3-Bromo-4-chloro-2-methylpyridine is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
3-Bromo-2-methylpyridine: Lacks the chlorine atom.
4-Chloro-2-methylpyridine: Lacks the bromine atom.
2-Methylpyridine: Neither halogenated.
This compound's versatility and reactivity make it a valuable tool in various scientific and industrial fields. Its unique structure allows for a wide range of chemical transformations, making it an important compound in organic synthesis and research.
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Properties
IUPAC Name |
3-bromo-4-chloro-2-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c1-4-6(7)5(8)2-3-9-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOLARAAJFTTCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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